

# 2,2',4,4',5,5'-Hexabromobiphenyl molecular structure

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## Compound of Interest

Compound Name: 2,2',4,4',5,5'-Hexabromobiphenyl

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An In-Depth Technical Guide to the Molecular Structure and Analysis of **2,2',4,4',5,5'-Hexabromobiphenyl** (PBB-153)

## Introduction

**2,2',4,4',5,5'-Hexabromobiphenyl**, commonly known as PBB-153, is a prominent congener of the polybrominated biphenyls (PBBs) class of compounds.<sup>[1][2]</sup> PBBs are synthetic organic chemicals that were historically employed as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronic equipment.<sup>[2][3]</sup> The commercial production of PBBs, particularly the mixture known as FireMaster®, which was predominantly composed of PBB-153, ceased in the United States following a widespread contamination incident in Michigan in the 1970s.<sup>[4][5][6]</sup> Despite the cessation of its production, the environmental persistence, lipophilic nature, and propensity for bioaccumulation make PBB-153 a continued subject of significant scientific and regulatory concern.<sup>[3][7]</sup>

This technical guide provides a comprehensive overview of the molecular structure of PBB-153, its physicochemical properties, analytical methodologies for its detection, and insights into its toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of persistent organic pollutants (POPs) and their impact on human health and the environment.

## Molecular Structure and Physicochemical Properties

The defining feature of PBB-153 is its molecular architecture, which consists of a biphenyl core with six bromine atoms attached at specific positions on the two phenyl rings.<sup>[2]</sup> The nomenclature 2,2',4,4',5,5' precisely describes the substitution pattern of the bromine atoms. This high degree of bromination significantly influences the molecule's chemical and physical properties, contributing to its stability and resistance to degradation.

The ortho-substitution of bromine atoms at the 2 and 2' positions creates steric hindrance, which restricts the free rotation of the phenyl rings around the central carbon-carbon bond. This torsional barrier results in a non-planar conformation, a critical factor influencing its biological activity and interaction with cellular receptors.<sup>[8]</sup>

## Key Physicochemical Data for PBB-153

Property	Value	Source(s)
IUPAC Name	1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	59080-40-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>12</sub> H <sub>4</sub> Br <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	627.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Melting Point	72 °C	<a href="#">[9]</a> <a href="#">[10]</a>
Boiling Point	474.4±40.0 °C (Predicted)	<a href="#">[10]</a>
Solubility	Sparingly soluble in chloroform, slightly soluble in ethyl acetate.	<a href="#">[10]</a>
Appearance	White to off-white solid.	<a href="#">[10]</a>

## Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of **2,2',4,4',5,5'-Hexabromobiphenyl**.

Caption: 2D structure of **2,2',4,4',5,5'-Hexabromobiphenyl** (PBB-153).

# Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of PBB-153 in various matrices, including environmental samples and biological tissues, are crucial for exposure assessment and toxicological studies. Due to its persistence and presence at trace levels, highly sensitive and selective analytical techniques are required. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed method for the analysis of PBB-153.[7][11]

## Experimental Protocol: Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS)

This protocol outlines a robust method for the quantification of PBB-153 in human serum, adapted from established methodologies.[11][12] The use of an isotopically labeled internal standard, such as  $^{13}\text{C}_{12}\text{-PBB-153}$ , is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[7][13]

### 1. Sample Preparation:

- Internal Standard Spiking: A known amount of  $^{13}\text{C}_{12}\text{-PBB-153}$  internal standard is added to the serum sample.
- Liquid-Liquid Extraction (LLE): The serum is extracted with an organic solvent mixture (e.g., hexane:dichloromethane) to isolate the lipophilic PBB-153.
- Solid-Phase Extraction (SPE): The extract is further purified using an SPE cartridge (e.g., silica gel or Florisil) to remove interfering compounds.
- Solvent Evaporation and Reconstitution: The purified extract is concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., isoctane).

### 2. GC-MS/MS Analysis:

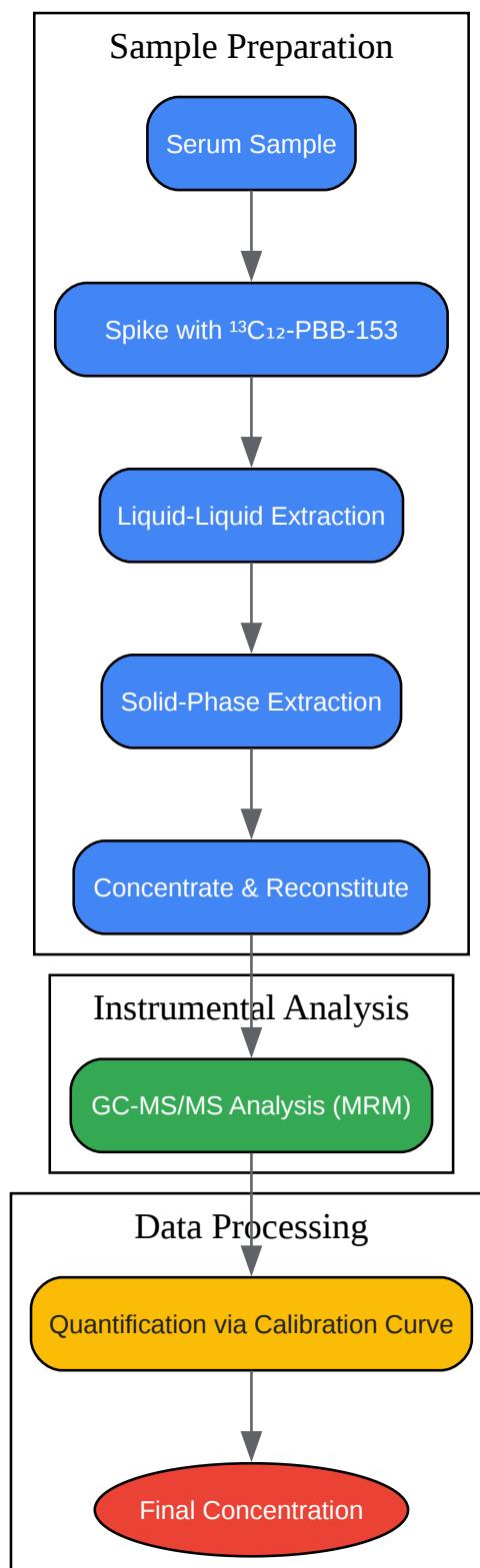
- Gas Chromatograph (GC): An Agilent 7890A GC or equivalent is used.
- Column: A capillary column suitable for separating halogenated compounds (e.g., DB-5ms).
- Injector: Splitless injection mode is typically used to maximize sensitivity.

- Temperature Program: An optimized temperature gradient is employed to ensure the separation of PBB-153 from other congeners and potential interferences.
- Tandem Mass Spectrometer (MS/MS): An Agilent 7000B tandem MS or equivalent is used.
- Ionization Mode: Electron Ionization (EI) is standard.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native PBB-153 and the  $^{13}\text{C}_{12}$ -PBB-153 internal standard are monitored.[12]

### 3. Quantification:

- Calibration Curve: A calibration curve is generated using standards of known PBB-153 concentrations and a fixed amount of the internal standard.
- Data Analysis: The concentration of PBB-153 in the sample is determined by comparing the ratio of the peak area of the native analyte to the peak area of the internal standard against the calibration curve.

## Workflow for PBB-153 Analysis



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Caption: Workflow for the analysis of PBB-153 in biological samples.

## Toxicological Profile and Mechanistic Insights

PBB-153 is recognized as a persistent organic pollutant with a range of adverse health effects. [3][14] Its lipophilic nature leads to its accumulation in fatty tissues, and it has a long biological half-life in humans, estimated to be around 12 years.[2][4][6]

### Endocrine Disruption

A primary mechanism of PBB-153 toxicity is its action as an endocrine-disrupting chemical (EDC).[4] It has been shown to interfere with hormone signaling pathways, which can lead to a variety of health issues. PBBs can mimic estrogen and have been associated with alterations in thyroid hormone levels.[4] Studies have linked PBB exposure to reproductive health problems, including an increased likelihood of infertility in women.[14]

### Epigenetic Modifications

Recent research has shed light on the epigenetic effects of PBB-153. Exposure to PBB-153 has been shown to alter DNA methylation patterns.[5] Specifically, it can affect the activity of DNA methyltransferases, which are crucial for establishing and maintaining epigenetic marks. [5] These epigenetic alterations may contribute to the long-term and even multigenerational health effects observed after PBB exposure.[5]

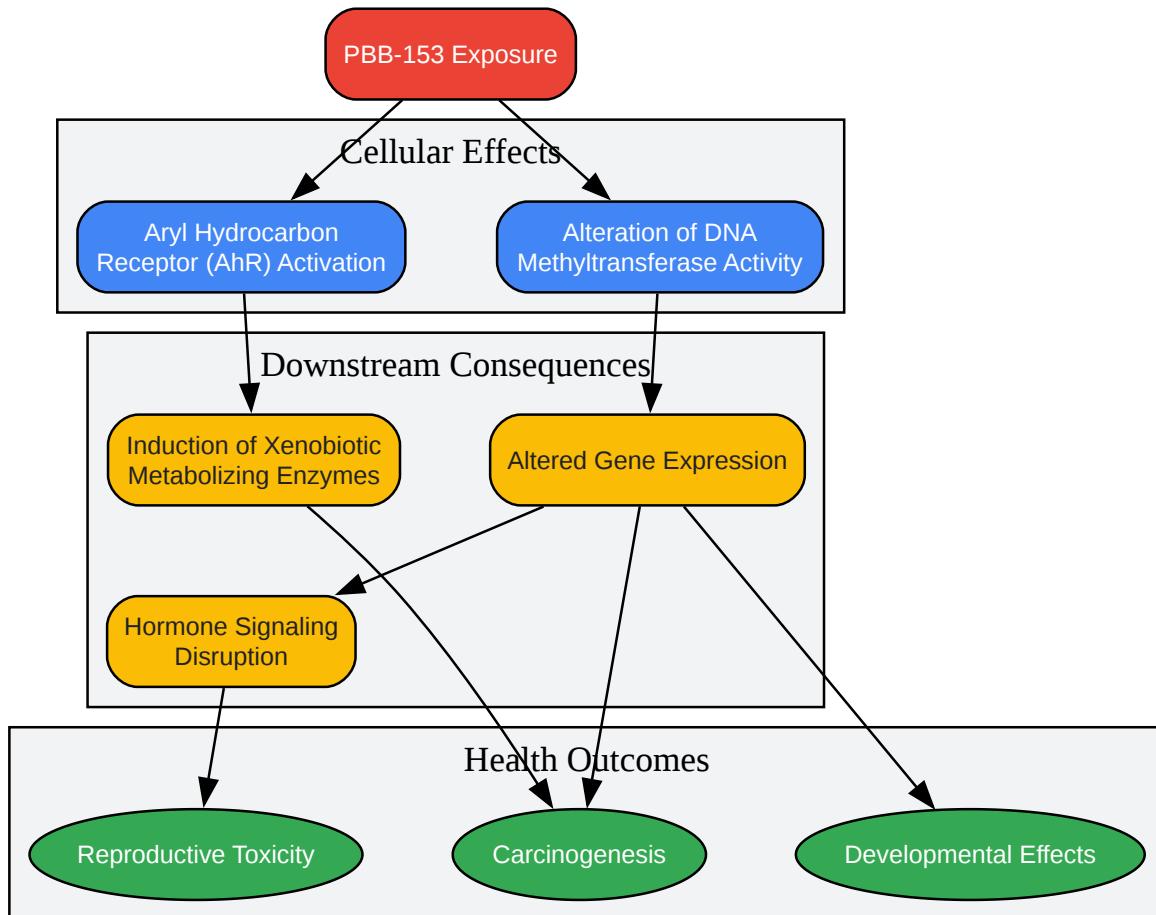
### Potential Carcinogenicity

PBBs are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC). Epidemiological studies of the Michigan cohort have suggested an increased risk of certain cancers, such as breast and gastrointestinal cancers, following PBB exposure.[4]

### Putative Signaling Pathway Involvement

While the complete picture of PBB-153's interaction with cellular signaling is still under investigation, evidence points to the involvement of several key pathways. The aryl hydrocarbon receptor (AhR) is a likely target for PBBs, similar to other halogenated aromatic hydrocarbons. Activation of the AhR can lead to the induction of xenobiotic-metabolizing enzymes and a cascade of downstream effects. Furthermore, the observed epigenetic changes

suggest an impact on pathways regulated by DNA methylation, which are critical for normal development and cellular function.[5]



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Caption: Putative signaling pathways affected by PBB-153 exposure.

## Conclusion

**2,2',4,4',5,5'-Hexabromobiphenyl** (PBB-153) remains a significant environmental and public health concern due to its persistence, bioaccumulative potential, and toxicological properties. A thorough understanding of its molecular structure is fundamental to elucidating its behavior in biological and environmental systems. The advanced analytical methodologies detailed in this guide provide the necessary tools for accurate exposure assessment. Further research into the intricate mechanisms of PBB-153 toxicity, particularly its role as an endocrine disruptor and its

impact on the epigenome, is essential for developing strategies to mitigate its long-term health risks.

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